
5-(Hydroxymethyl)-2-methyl-4-(prop-2-en-1-yl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-methyl-4-(prop-2-en-1-yl)pyridin-3-ol is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a hydroxymethyl group, a methyl group, and a prop-2-en-1-yl group attached to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-methyl-4-(prop-2-en-1-yl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methyl-4-(prop-2-en-1-yl)pyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-methyl-4-(prop-2-en-1-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can undergo reduction reactions to convert the prop-2-en-1-yl group to a propyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-methyl-4-(prop-2-en-1-yl)pyridin-3-ol
Reduction: 5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-2-methyl-4-(prop-2-en-1-yl)pyridin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-methyl-4-(prop-2-en-1-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the prop-2-en-1-yl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxymethyl)-2-methylpyridin-3-ol
- 5-(Hydroxymethyl)-4-(prop-2-en-1-yl)pyridin-3-ol
- 2-Methyl-4-(prop-2-en-1-yl)pyridin-3-ol
Uniqueness
5-(Hydroxymethyl)-2-methyl-4-(prop-2-en-1-yl)pyridin-3-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxymethyl and prop-2-en-1-yl groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
62178-41-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methyl-4-prop-2-enylpyridin-3-ol |
InChI |
InChI=1S/C10H13NO2/c1-3-4-9-8(6-12)5-11-7(2)10(9)13/h3,5,12-13H,1,4,6H2,2H3 |
InChI Key |
BRRPLYRVVPLYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CC=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


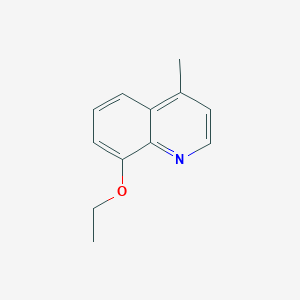
![3-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B14553170.png)
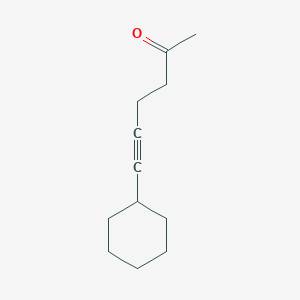
![1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine](/img/structure/B14553178.png)
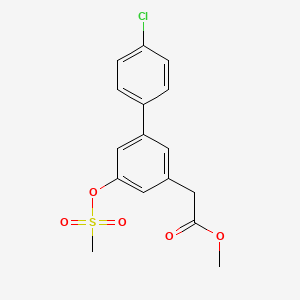

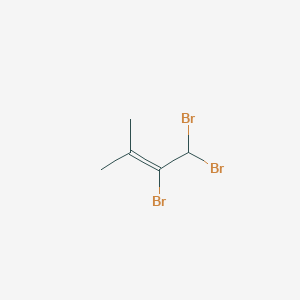
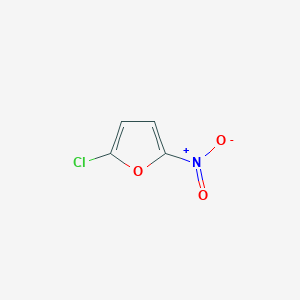
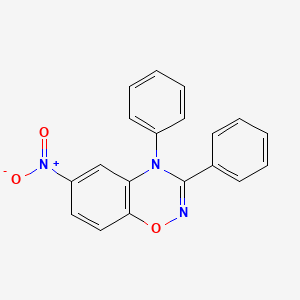
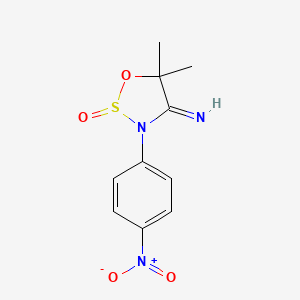
![4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14553235.png)
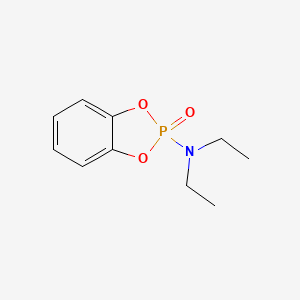
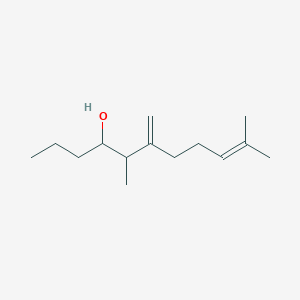
![3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine](/img/structure/B14553249.png)
